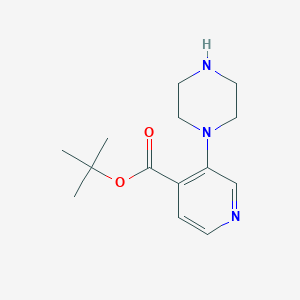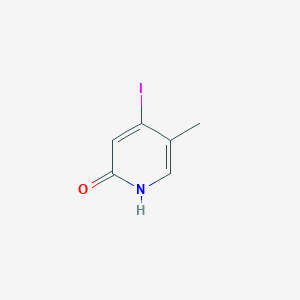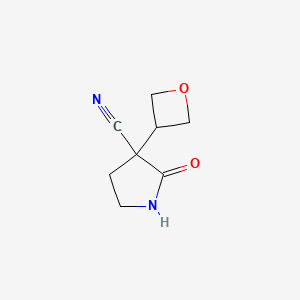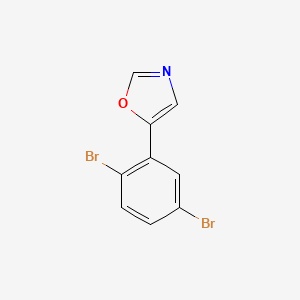
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Piperazin-1-yl-isonicotinic acid tert-butyl ester” is a chemical compound that has been studied for its potential therapeutic properties . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position . The compound also contains a piperazine moiety, which is a common structural feature in many biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including the reaction of piperazine with isonicotinic acid to form the piperazin-1-yl-isonicotinic acid intermediate. This intermediate is then reacted with tert-butyl alcohol to form the final product .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring attached to the 3-position of isonicotinic acid, with a tert-butyl ester group . The presence of the piperazine ring is a critical structural element for the compound’s biological activity .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H21N3O2, and its molecular weight is 263.34 . Further physical and chemical properties such as melting point, boiling point, and solubility have not been detailed in the available literature.Mechanism of Action
The mechanism of action of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is not fully understood. However, it is known to have a high affinity for biological targets, such as enzymes, proteins, and other molecules. It is believed to act by binding to the target molecule, which then causes a conformational change in the molecule and alters its activity. In addition, this compound is believed to be able to modulate the activity of enzymes, proteins, and other molecules in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be able to modulate the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. It has been studied for its potential to reduce inflammation, promote wound healing, and protect against oxidative stress. In addition, this compound has been studied for its potential to reduce the risk of cancer, reduce cholesterol levels, and improve heart health.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester in lab experiments is its high affinity for biological targets, which makes it useful for studying the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. In addition, this compound is relatively non-toxic and can be easily modified for specific applications. However, there are some limitations to using this compound in lab experiments. For example, it is not well-suited for studying the effects of drugs on the body, as its effects are not well-understood. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for the use of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester in scientific research. For example, it could be used to study the effects of drugs on the body, as well as the effects of environmental toxins. In addition, this compound could be used to develop new drugs and drug delivery systems, as well as to develop new therapies for diseases and disorders. Finally, this compound could be used to study the effects of aging on the body, as well as to develop new treatments for age-related diseases.
Synthesis Methods
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is synthesized from isonicotinic acid and tert-butyl alcohol, using a three-step process. In the first step, isonicotinic acid is reacted with tert-butyl alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and a byproduct, water. The second step involves the purification of the this compound, which is done by distillation. The third step involves the formation of the ester linkage between the this compound and the tert-butyl alcohol. This is done by reacting the two compounds in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester has been extensively studied for its potential use in scientific research. It has been used to study the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. In addition, this compound has been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-10-12(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYSDIIORIJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)









